Sodium hydroxy(oxo)silanolate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

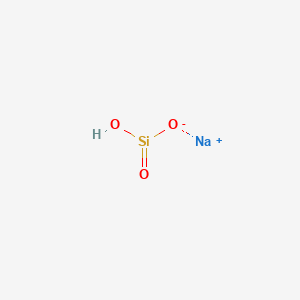

Sodium hydroxy(oxo)silanolate, also known as silicic acid sodium salt, is an inorganic compound with the molecular formula HNaO3Si. It is a derivative of silicic acid and is commonly referred to as sodium silicate. This compound is known for its versatile applications in various industries, including detergents, adhesives, and construction materials .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium hydroxy(oxo)silanolate can be synthesized through several methods:

Dry Method: This involves mixing soda ash (sodium carbonate) and silicon dioxide in a specific proportion and melting the mixture.

Alternative Method: Another method involves reacting sodium sulfate (Glauber’s salt) with pulverized coal and silica sand.

Industrial Production Methods: In industrial settings, this compound is often produced by mixing Trona (a naturally occurring mineral), silica sand, and pulverized coal in specific proportions. The mixture is then subjected to a melting reaction to yield the desired compound .

Análisis De Reacciones Químicas

Oxidation Reactions

Sodium hydroxy(oxo)silanolate participates in oxidation reactions under controlled conditions. Key findings include:

-

Hydrogen Peroxide as Oxidant : Reacts with H₂O₂ to form silicon-based oxides, with reaction rates influenced by pH and temperature .

-

Fluoride-Promoted Oxidation : In THF/MeOH systems, fluoride ions (e.g., TBAF) accelerate silanol oxidation while promoting disiloxane (R₃SiOSiR₃) formation as a byproduct .

Oxidation Rate Data

| Reaction System | Oxidant | Promoter | Rate Constant (mM/s) | Major Product |

|---|---|---|---|---|

| THF/MeOH | H₂O₂ | None | 2.45 × 10⁻³ | Silica gel |

| THF/MeOH | H₂O₂ | TBAF | 2.91 × 10⁻² | Disiloxane |

Substitution Reactions

The compound undergoes substitution reactions, particularly in catalytic cross-coupling processes:

-

Transmetalation Pathways :

Catalytic Cross-Coupling Efficiency

| Catalyst System | Silanolate Equiv. | Reaction Rate (mM/s) |

|---|---|---|

| K⁺ Silanolate | 1.0 | 2.45 × 10⁻³ |

| K⁺ Silanolate | 5.0 | 2.91 × 10⁻² |

| Cs⁺ Silanolate | 5.0 | Not measurable (fast) |

Note: Cesium silanolate enhances reaction rates significantly due to superior ion-pair dissociation .

Acid-Base Reactions

-

Acidic Conditions : Reacts with HCl or H₂SO₄ to form silicic acid (H₄SiO₄), which dehydrates to silica gel (SiO₂·nH₂O) upon heating .

-

Alkaline Stability : Stable in basic environments but decomposes in acidic media, releasing sodium ions .

Reaction Equilibrium (THF/MeOH)

| Reactant | Product | Equilibrium Constant (Kₑq) |

|---|---|---|

| Methoxysilane | Silanol | 2.48 |

| Methoxysilane + F⁻ | Silanol + Disiloxane | Kₑq shifts to disiloxane |

Thermal Decomposition

-

Dry Method Synthesis : At 1,100–1,300°C, decomposes into Na₂O and SiO₂ .

-

Hydrogen-Bridged Silanolates : Form cyclic [D₃OH]⁻ anions under anhydrous conditions, decomposing into siloxanes (e.g., Me₃SiOSiMe₃) .

Redox-Neutral Polymerization

-

Silanolate Anion Propagation : Acts as an initiator in sol-gel processes, forming polysilicate networks via condensation.

Comparative Reactivity

| Reaction Type | Reagents/Conditions | Key Product |

|---|---|---|

| Oxidation | H₂O₂, F⁻ | SiO₂, Disiloxane |

| Substitution | Pd catalysts, Aryl halides | Biaryl compounds |

| Acid-Base | HCl, H₂SO₄ | Silicic acid/Silica gel |

| Thermal Decomposition | High temperature (1,300°C) | Na₂O, SiO₂ |

Mechanistic Insights

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Sodium hydroxy(oxo)silanolate is characterized by its slightly viscous, alkaline liquid form. It is stable in neutral and alkaline environments but reacts with acids to form silicic acid, which can dehydrate into silica gel upon heating. The compound acts primarily through the formation of silanolate anions, which are crucial in various chemical reactions, including polymerization and silylation processes.

Scientific Research Applications

This compound finds applications in several scientific domains:

1. Chemistry

- Precursor for Silicon-Based Compounds : It serves as a precursor in synthesizing other silicon-based materials, facilitating the development of advanced materials used in electronics and coatings.

- Silylation Reagent : Recent studies have demonstrated its effectiveness as a silylating reagent in palladium-catalyzed reactions, enabling the synthesis of diverse arylsilanes from electron-rich substrates .

2. Biology

- Biological Buffers : Sodium silicate is used in preparing biological buffers that stabilize pH levels during biochemical reactions.

- Cellular Effects : Research indicates that it can influence cellular processes by modulating signaling pathways and gene expression, making it valuable in biochemistry.

3. Medicine

- Drug Delivery Systems : The compound is being explored for its potential use in drug delivery systems due to its biocompatibility and ability to form silica-based structures that can encapsulate drugs.

- Medical Adhesives : Its adhesive properties make it suitable for applications in medical adhesives and sealants.

4. Industry

- Detergents and Cleaning Agents : this compound is widely used in the production of detergents, where it enhances cleaning efficiency by softening water and preventing mineral deposits .

- Construction Materials : In construction, it reacts with calcium hydroxide to form calcium silicate hydrate, which improves the durability of cement-based materials .

- Corrosion Inhibitor : It acts as a corrosion inhibitor in various industrial processes, protecting metals from oxidative damage .

Case Studies

Case Study 1: Silylation Reactions

A study published on the synthesis of biologically relevant compounds highlighted the successful application of sodium silylsilanolates as silylating agents. The research demonstrated high yields in converting various aryl bromides into their corresponding trimethylsilyl derivatives, showcasing the compound's utility in drug development .

Case Study 2: Biological Activity

Research investigating the antimicrobial properties of sodium silicate revealed its effectiveness against certain bacteria and fungi. This property is particularly beneficial for preservation applications in food and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of sodium hydroxy(oxo)silanolate involves its interaction with various molecular targets and pathways:

Comparación Con Compuestos Similares

Sodium hydroxy(oxo)silanolate can be compared with other similar compounds, such as:

Sodium Silicate: Both compounds share similar properties and applications, but sodium silicate is often used in a broader range of industrial applications.

Potassium Silicate: This compound is similar in structure but contains potassium instead of sodium. It is used in similar applications but may offer different solubility and reactivity properties.

Calcium Silicate: This compound is used in construction materials and has different mechanical properties compared to this compound

Uniqueness: this compound is unique due to its specific reactivity with silicon-based substrates and its versatility in various industrial applications. Its ability to form stable complexes with other metal ions makes it a valuable compound in both research and industrial settings .

Actividad Biológica

Sodium hydroxy(oxo)silanolate, commonly referred to as sodium silicate, is a compound with significant biological activity that has garnered attention in various scientific fields. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.

This compound has the chemical formula HNaO₃Si and is characterized by a tetrahedral silicon center bonded to three oxygen atoms and one hydroxyl group. The compound is soluble in water and exhibits alkaline properties, making it useful in various applications ranging from industrial to biomedical fields .

The biological activity of this compound can be attributed to several mechanisms:

- Cell Signaling Modulation : The compound influences cellular functions by modulating signaling pathways, particularly those involving kinases and phosphatases. This modulation can lead to alterations in gene expression and cellular metabolism.

- Enzyme Interaction : this compound interacts with enzymes such as silicatein, facilitating the formation of silica-based structures. This interaction plays a crucial role in the synthesis of silicon-based materials .

- Stabilization of Biological Buffers : It acts as a stabilizing agent in biochemical reactions, which is essential for maintaining pH levels in biological systems.

This compound exhibits several biochemical properties that underscore its significance:

- Catalytic Activity : The compound can act as a catalyst in biochemical processes, promoting the conversion of substrates into products.

- Cellular Effects : It has been shown to enhance bone mineralization and promote wound healing at low doses in animal models. Additionally, it influences cellular processes such as proliferation and differentiation.

- Metabolic Pathways : The compound participates in various metabolic pathways, interacting with enzymes that facilitate its incorporation into biological processes.

1. Wound Healing Enhancement

A study investigated the effects of this compound on wound healing in rat models. Results indicated that treatment with the compound led to accelerated healing rates compared to control groups. Histological analysis showed increased collagen deposition and angiogenesis at the wound site.

2. Bone Mineralization Study

Research conducted on the effects of this compound on bone mineralization demonstrated that low concentrations significantly enhanced osteoblast activity, leading to increased mineral deposition in vitro. This suggests potential applications in bone regeneration therapies.

Toxicity and Safety Profile

Despite its beneficial properties, this compound poses certain risks:

- Toxicity Levels : The compound has an LD50 value of 1960 mg/kg when administered orally to rats, indicating moderate toxicity .

- Safety Precautions : It is classified as irritating to eyes and skin, necessitating protective measures during handling. Proper storage conditions are essential to prevent degradation upon exposure to acids or moisture .

Applications in Medicine and Industry

This compound is utilized across various sectors due to its versatile properties:

- Biomedical Applications : It is explored for use in drug delivery systems and as a component in medical adhesives due to its biocompatibility.

- Industrial Uses : The compound serves as a binder, detergent, and corrosion inhibitor across multiple industries including textiles, construction, and agriculture .

Summary Table of Biological Activities

| Activity | Description | Evidence Source |

|---|---|---|

| Wound Healing | Accelerates healing rates; increases collagen deposition | Case Study 1 |

| Bone Mineralization | Enhances osteoblast activity; increases mineral deposition | Case Study 2 |

| Enzyme Interaction | Facilitates silica-based structure formation | Research Findings |

| Cellular Signaling Modulation | Alters gene expression; affects metabolism | Research Findings |

Propiedades

IUPAC Name |

sodium;hydroxy-oxido-oxosilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Na.HO3Si/c;1-4(2)3/h;1H/q+1;-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSYJCUIKDCQRDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[Si](=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HNaO3Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.081 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.